4-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
Description
Properties
Molecular Formula |
C16H14N2O3 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
4-methyl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |
InChI |
InChI=1S/C16H14N2O3/c1-10-2-4-11(5-3-10)16(20)17-12-6-7-14-13(8-12)18-15(19)9-21-14/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
IVVBVIPGSDHURV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Core Benzoxazinone Formation
The benzoxazinone scaffold is synthesized through a Smiles rearrangement , a reaction pivotal for constructing the 1,4-benzoxazine ring system. As described in studies, this involves:
-
Chloroacetylation : Treating alkylamine precursors (e.g., 4-substituted alkylamines) with chloroacetyl chloride in dichloromethane (CHCl) at 0–5°C in the presence of potassium carbonate (KCO).
-
O-Alkylation and Cyclization : Reacting the intermediate 2-chloro-N-substituted acetamide with 2-chloro-4-nitrophenol in dimethylformamide (DMF) using sodium hydride (NaH) at 150°C. This one-pot method eliminates the need for intermediate purification, achieving yields of 70–85%.
Nitro Reduction and Amidation
The nitro group on the benzoxazinone intermediate is reduced using hydrogen gas (H) and palladium on carbon (Pd/C) in methanol, yielding a 7-amino derivative. Subsequent amidation with 4-methylbenzoyl chloride in CHCl at 0–5°C furnishes the target compound.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chloroacetylation | Chloroacetyl chloride, KCO | 85–90 |
| Smiles Rearrangement | NaH, DMF, 150°C | 70–85 |
| Nitro Reduction | H, Pd/C, MeOH | 90–95 |
| Amidation | 4-Methylbenzoyl chloride, CHCl | 75–80 |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Alkyne Intermediate Preparation
A modified route begins with 6-amino-2H-benzo[b][1,oxazin-3(4H)-one, which is coupled to 3-ethynylbenzoic acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF. This yields an alkyne-functionalized benzamide intermediate.
Triazole Formation
The alkyne intermediate undergoes CuAAC with substituted azides in a tert-butanol/water/tetrahydrofuran (THF) mixture. Catalyzed by copper sulfate (CuSO) and sodium ascorbate at 70°C, this step introduces structural diversity at the triazole moiety.
Optimization Insight :
-
Solvent System : A 1:1:1 ratio of tert-butanol/water/THF maximizes solubility and reaction efficiency.
-
Catalyst Loading : 0.2 equiv CuSO and 0.33 equiv sodium ascorbate reduce side-product formation.
Borane-Mediated Reduction and Acylation
N-Alkylation/Acylation
Patent data describes N-alkylation of 3-oxobenzoxazine derivatives with halides or sulfonates in solvents like DMF or THF. For example, reacting 3-oxo-3,4-dihydro-2H-1,4-benzoxazine with 4-methylbenzoyl chloride in the presence of triethylamine yields an acylated intermediate.
Borane Reduction
The acylated product is reduced using borane-tetrahydrofuran complex (BH-THF) under reflux to stabilize the benzamide moiety. This step ensures high regioselectivity, with yields exceeding 80%.
Critical Parameters :
-
Temperature : Reflux conditions (66–70°C) prevent over-reduction.
-
Workup : Quenching with methanol followed by aqueous extraction minimizes borane residues.
One-Pot Cyclodehydration Using Iminium Cations
Iminium Catalyst Preparation
A novel method employs cyanuric chloride and DMF to generate an iminium cation, which acts as a cyclizing agent. This facilitates the one-pot synthesis of benzoxazinones from anthranilic acid derivatives.
Amide Coupling
In the same pot, 4-methylbenzamide is introduced via reaction with 4-methylbenzoyl chloride, yielding the target compound in a single step. This approach reduces purification steps and achieves yields of 65–75%.
Advantages :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzoxazinone Core
(a) Positional Isomerism: 6-yl vs. 7-yl Substitution
- Target Compound: The benzamide group is attached at the 6-position of the benzoxazinone ring.
- Patent Derivative () : N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide features a 7-yl acetamide substituent. Positional isomerism influences binding affinity; the 7-substituted derivative is patented as a ROR-gamma modulator for autoimmune diseases, while the 6-substituted target compound’s activity remains less documented .
(b) Functional Group Modifications
- Balcinrenone (): Contains two benzoxazinone rings connected via a carbonyl group (C20H18FN3O5).
- 2-Chloroacetamide Derivative () : 2-Chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide replaces the benzamide with a chloroacetamide group (C10H9ClN2O3). This substitution reduces molecular weight (240.64 g/mol) and may alter solubility and metabolic stability .
Heterocyclic Additions and Hybrid Structures
- Thiophene-Pyrimidine Derivative (): 4-Methyl-6-(methylsulfanyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide (C18H16ClNO3S2) incorporates thiophene and pyrimidine rings. These groups increase steric bulk and electron-rich regions, likely enhancing interactions with sulfur-containing biological targets .
Pharmacological and Physicochemical Properties
- Bioactivity: While the 7-yl acetamide derivative () and balcinrenone () are explicitly linked to ROR-gamma modulation, the target compound’s benzamide group may offer unique binding modes due to its planar aromaticity .
Biological Activity
4-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a compound belonging to the class of benzoxazine derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of 4-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is , with a molecular weight of approximately 297.26 g/mol. Its structure comprises a benzamide moiety linked to a benzoxazine ring, contributing to its biological activity.
Biological Activities
Research indicates that derivatives of benzoxazines exhibit a range of biological activities including:
Anticancer Activity :
Studies have shown that benzoxazine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 4-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties :
Benzoxazine derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects :
Compounds in this class have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .
The mechanisms by which 4-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide exerts its biological effects are not fully elucidated but may include:
- Inhibition of Enzymatic Activity : Some studies suggest that benzoxazines can inhibit key enzymes involved in cancer progression or inflammation.
- Modulation of Cell Signaling Pathways : The compound may affect various signaling pathways related to cell survival and apoptosis.
- Interaction with DNA : Certain derivatives have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription processes.
Case Studies
Several case studies highlight the potential therapeutic applications of benzoxazine derivatives:
- Cancer Therapy : A study reported that a related benzoxazine derivative exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value indicating effective concentration levels for treatment .
- Antibacterial Screening : In vitro tests demonstrated that compounds similar to 4-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide showed promising results against resistant strains of Staphylococcus aureus .
- Anti-inflammatory Activity : Research indicated that certain derivatives could significantly reduce inflammation in animal models by downregulating TNF-alpha and IL-6 levels .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural features of 4-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide, and how do they influence its reactivity?
- The compound comprises a benzoxazine core (a bicyclic structure with fused benzene and oxazine rings) substituted with a 4-methylbenzamide group. The oxazine ring's keto group at position 3 enhances electrophilicity, enabling nucleophilic attacks, while the methyl group on the benzamide moiety may influence lipophilicity and steric interactions .
- Methodological Insight : Use NMR spectroscopy (¹H/¹³C) and X-ray crystallography to confirm regiochemistry and hydrogen-bonding patterns. Computational methods (DFT) can predict reactive sites .
Q. What synthetic routes are commonly employed for benzoxazine derivatives like this compound?
- Multi-step synthesis typically involves:
Cyclocondensation of o-aminophenols with ketones or aldehydes to form the benzoxazine core.
Amide coupling (e.g., using HATU or EDC) to attach the benzamide substituent .
- Critical Parameters : Optimize reaction temperature (60–100°C) and solvent polarity (DMF or DCM) to improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .
Q. How is the compound characterized for purity and structural integrity?
- Analytical Workflow :
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Structural Confirmation :
- ¹H/¹³C NMR to verify proton environments and carbonyl resonance.
- IR spectroscopy to identify amide (1650–1700 cm⁻¹) and oxazine (1250–1300 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Case Study : Inconsistent IC₅₀ values in kinase inhibition assays may arise from assay conditions (e.g., ATP concentration, pH). Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Statistical Approach : Apply Bland-Altman analysis to assess inter-assay variability and identify confounding factors .
Q. What strategies optimize the compound’s bioavailability without compromising target affinity?
- Structural Modifications :
- Introduce solubilizing groups (e.g., sulfonates) on the benzamide ring.
- Reduce metabolic lability by replacing the methyl group with trifluoromethyl (enhances stability and lipophilicity) .
Q. How does the compound’s reactivity under varying pH conditions impact its stability in biological matrices?
- Experimental Design :
- Conduct accelerated stability studies (pH 1–10, 37°C) with LC-MS monitoring.
- Identify degradation products (e.g., hydrolysis of the oxazine ring) and correlate with pH-dependent kinetics .
- Mitigation : Buffer formulations or prodrug approaches (e.g., ester prodrugs) can enhance stability in acidic environments .
Q. What computational methods are most effective for predicting the compound’s interaction with novel biological targets?
- Workflow :
Target Prediction : Use PharmMapper or SwissTargetPrediction for target profiling.
Docking Studies : Employ Schrödinger Suite or GROMACS for binding mode analysis.
MD Simulations : Assess binding stability over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
